3-Hydroxyguanine - 30345-22-3

3-Hydroxyguanine

Catalog Number: EVT-471092
CAS Number: 30345-22-3
Molecular Formula: C5H5N5O2
Molecular Weight: 167.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3-Hydroxyguanine can be classified as an oxidized base derivative of guanine. It is produced endogenously during normal cellular metabolism and can also arise from exposure to environmental factors such as ionizing radiation and chemical mutagens. The compound is often studied in the context of DNA damage and repair mechanisms, particularly its role in mutagenesis when incorporated into DNA.

Synthesis Analysis

The synthesis of 3-hydroxyguanine can be achieved through various methods, primarily involving the oxidation of guanine or its derivatives. Key synthetic approaches include:

  1. Chemical Oxidation: Guanine can be oxidized using agents such as potassium permanganate or hydrogen peroxide under controlled conditions to yield 3-hydroxyguanine.
  2. Enzymatic Pathways: Certain enzymes, such as those involved in oxidative stress response, can catalyze the conversion of guanine to 3-hydroxyguanine.
  3. Electrochemical Methods: Recent studies have explored electrochemical oxidation techniques to generate 3-hydroxyguanine from guanine derivatives.

These methods often require specific conditions regarding pH, temperature, and reaction time to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of 3-hydroxyguanine features a hydroxyl group (-OH) attached to the carbon at position 3 of the guanine base. The structural formula can be represented as follows:

C5H6N4O2C_5H_6N_4O_2

Key Structural Features

  • Functional Groups: The presence of amine groups (-NH2) and a hydroxyl group (-OH) contributes to its reactivity.
  • Tautomeric Forms: 3-Hydroxyguanine exists in tautomeric forms that can influence its stability and interaction with DNA.
  • Conformational Analysis: Studies utilizing nuclear magnetic resonance spectroscopy have provided insights into the preferred conformations of 3-hydroxyguanine in solution.
Chemical Reactions Analysis

3-Hydroxyguanine undergoes several chemical reactions that are critical for understanding its role in DNA damage:

  1. Base Pairing: When incorporated into DNA, it can mispair during replication, leading to mutations (e.g., pairing with adenine instead of cytosine).
  2. Repair Mechanisms: The presence of 3-hydroxyguanine in DNA triggers repair pathways, including base excision repair, where specific glycosylases recognize and remove the damaged base.
  3. Reactivity with Nucleophiles: The hydroxyl group can participate in nucleophilic substitution reactions, further affecting its biological activity.
Mechanism of Action

The mechanism by which 3-hydroxyguanine induces mutations involves its incorporation into DNA during replication. Specifically:

  • Incorporation into DNA: When 3-hydroxyguanine is present in the nucleotide pool, it can be mistakenly incorporated opposite adenine during DNA synthesis.
  • Mutagenesis: This misincorporation results in A:C transversions if not repaired before subsequent rounds of replication.
  • Repair Pathways: Enzymatic systems detect and excise 3-hydroxyguanine from DNA, but if these systems fail or are overwhelmed, mutations may persist.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in water and polar organic solvents due to its polar functional groups.

Chemical Properties

  • Stability: Relatively stable under physiological conditions but can degrade under oxidative stress.
  • Reactivity: Can undergo further oxidation or participate in reactions with other nucleophiles due to the presence of hydroxyl groups.
Applications

3-Hydroxyguanine has several important scientific applications:

  1. Biomarker for Oxidative Stress: Its levels in biological samples serve as indicators of oxidative DNA damage.
  2. Mutagenesis Studies: Used extensively in research to understand mutation mechanisms related to cancer biology.
  3. Drug Development: Insights gained from studying 3-hydroxyguanine contribute to designing drugs aimed at enhancing DNA repair mechanisms or targeting cancer cells with high levels of oxidative stress.
Introduction to 3-Hydroxyguanine in Oxidative Genomics

3-Hydroxyguanine (3hG) represents a structurally distinct form of oxidatively modified guanine, arising from the direct hydroxyl radical (•OH) attack at the C3 position of the purine ring. Unlike its more extensively studied counterpart 8-oxo-7,8-dihydroguanine (8-oxoG), which features modification at the C8 position, 3hG exhibits unique chemical properties and potential biological consequences within genomic contexts. The formation of 3hG occurs under conditions of oxidative stress, where reactive oxygen species (ROS) overwhelm cellular antioxidant defenses, leading to targeted oxidation of the nitrogenous bases in DNA and RNA. Guanine's low oxidation potential (–3.0 V vs. NHE) makes it the most vulnerable nucleobase to ROS, but the position of modification dictates the lesion's stability, mutagenic potential, and recognition by DNA repair machinery [1] [6] [9].

While 8-oxoG has emerged as a well-established biomarker of oxidative stress due to its relative abundance and established detection methodologies, 3hG remains significantly under-characterized. Its lower steady-state levels in cellular DNA—attributed to potential chemical instability, rapid repair, or inefficient detection—have limited comprehensive biological evaluation. Nevertheless, the presence of a hydroxyl group at the C3 position introduces significant steric and electronic alterations to the guanine structure. This modification disrupts the canonical Watson-Crick hydrogen-bonding pattern, potentially leading to greater helical distortion than 8-oxoG and consequently interfering with essential genomic processes like replication and transcription. The study of 3hG thus provides a crucial counterpoint to the dominant narrative of 8-oxoG in oxidative genomics, highlighting the chemical diversity and positional significance of guanine oxidation lesions [1] [5] [9].

Table 1: Structural Comparison of Major Oxidized Guanine Derivatives

CompoundIUPAC NameSite of ModificationChemical Structure AlterationPrimary Formation Mechanism
Guanine2-Amino-1,9-dihydro-6H-purin-6-oneN/AN/AN/A
3-Hydroxyguanine (3hG)2-Amino-3-hydroxy-9H-purin-6(1H)-oneC3Addition of hydroxyl group; disruption of Watson-Crick face•OH addition
8-Oxo-7,8-dihydroguanine (8-oxoG)2-Amino-7,9-dihydro-1H-purin-6,8-dioneC8Carbonyl group at C8; tautomerization to 6,8-diketo form•OH addition / one-electron oxidation
2,6-Diamino-4-hydroxy-5-formamidopyrimidine (FapyGua)5-Amino-4,6-dihydroxypyrimidine-5-carboxamideC8 ring openingPurine ring opened between C8 and N9Further oxidation of 8-OH-Gua radical under reducing conditions

Biological Significance of 3-Hydroxyguanine in DNA Damage and Repair

The biological impact of 3hG stems primarily from its profound disruption of guanine's hydrogen-bonding architecture. In canonical B-DNA, guanine forms three hydrogen bonds with cytosine via its N1-H, O6, and N2 groups. Hydroxylation at C3 introduces a bulky substituent in close proximity to these critical functional groups. This modification sterically hinders base pairing and electronically alters the electron density distribution across the purine ring. Consequently, 3hG is expected to exhibit significantly impaired or altered base pairing fidelity during DNA replication. While detailed in vitro replication studies specific to 3hG are limited, structural analogies suggest it may promote misincorporation events, potentially leading to G→T or G→C transversions, or even replication fork stalling due to polymerase inability to accommodate the lesion [1] [5] [9].

Repair of 3hG presents a significant challenge to the cellular DNA damage response (DDR). The primary pathway for repairing non-helix-distorting oxidized bases is Base Excision Repair (BER), initiated by DNA glycosylases. The major glycosylase responsible for excising oxidized guanine lesions, 8-Oxoguanine DNA Glycosylase 1 (OGG1), exhibits exquisite specificity for 8-oxoG paired with cytosine. Its recognition pocket is shaped to accommodate the specific stereochemistry of 8-oxoG in the anti conformation. The C3 modification in 3hG creates a structurally distinct lesion unlikely to fit efficiently into the OGG1 active site. Similarly, other glycosylases like NEIL1 and NEIL2, which target formamidopyrimidine (Fapy) lesions or further oxidized purines, show limited activity towards hydroxylated bases like 3hG [1] [9] [10]. This inefficient recognition implies that 3hG may persist longer in the genome than 8-oxoG (which has a half-life of ~11 minutes in some systems due to rapid OGG1-mediated repair [2]), increasing its opportunity to interfere with DNA transactions or undergo secondary oxidation. Persistent 3hG could contribute to genomic instability, a hallmark of aging, cancer, and neurodegenerative diseases. Evidence suggests that inefficient repair of certain oxidized bases, even if less abundant than 8-oxoG, can disproportionately impact cellular health due to their high mutagenic potential or ability to block essential processes [1] [7] [9].

Table 2: Key Characteristics of 3-Hydroxyguanine Relevant to DNA Damage and Repair

PropertyImplication for Biological SignificanceEvidence Level
Formation SiteC3 position on guanine ringDirectly disrupts Watson-Crick hydrogen-bonding faceChemical synthesis/characterization [5]
Base Pairing FidelitySeverely compromised; likely miscoding lesionPredicted from structural analysis; limited replication studiesAnalogous lesions show high mutagenicity
Recognition by OGG1Poor substrate; unlikely to be efficiently excisedBased on structural specificity of OGG1 for C8-modified guanines [1] [9]Biochemical studies with other C-modified bases
Recognition by NEIL GlycosylasesLimited evidence; potential weak substrateNEILs prefer ring-opened/ fragmented purines (Fapy) or pyrimidine lesionsInferred from substrate specificity studies
Persistence in GenomeLikely higher than 8-oxoG due to inefficient repairImplication from repair enzyme specificitySupported by lower detection frequency reflecting possible stability/repair issues
Downstream ConsequencesReplication errors (mutations), transcription blockage, genomic instabilityPredominant biological expectation for unrepaired base lesionsWell-established for other persistent DNA lesions

Comparative Context with Other Oxidized Guanine Derivatives (e.g., 8-Oxo-7,8-Dihydroguanine)

Placing 3hG within the spectrum of guanine oxidation products reveals critical differences in prevalence, mutagenic mechanisms, and repair pathways compared to the predominant lesion, 8-oxoG.

  • Formation and Abundance: 8-OxoG arises primarily from •OH addition at C8 or one-electron oxidation followed by hydration, and it is the most abundant measurable oxidative DNA lesion. Its formation is strongly sequence-dependent, favored at 5'-G in GG runs or G-quadruplex structures due to the low ionization potential of stacked guanines [1] [6] [9]. In contrast, 3hG formation involves •OH addition directly at C3. This site is less intrinsically favored than C8 or C4, contributing to its significantly lower steady-state abundance within cellular DNA compared to 8-oxoG. While 8-oxoG is estimated at ~0.5 lesions per million bases (Mbp) in human lymphocyte DNA under normal conditions [9], reliable quantitative data for endogenous 3hG levels in cellular DNA is scarce, reflecting both technical detection challenges and potentially lower formation rates.

  • Mutagenic Potential: The mutagenicity of 8-oxoG is well-characterized and significant. Its ability to adopt the syn conformation allows it to stably pair with adenine via Hoogsteen edge hydrogen bonding during replication. This leads to G→T transversion mutations, a signature mutation observed in many cancers and associated with oxidative stress [1] [6] [9]. The mutagenic profile of 3hG is less defined but predicted to be distinct. The C3-OH group directly interferes with the hydrogen-bonding atoms (N1, O6, N2) crucial for Watson-Crick pairing. This severe disruption likely prevents stable pairing with cytosine and may promote misincorporation of adenine or thymine opposite the lesion, potentially causing G→C or G→T transversions, or acting as a replication block. Unlike 8-oxoG, 3hG lacks the low oxidation potential that makes 8-oxoG susceptible to further oxidation, potentially generating secondary highly mutagenic lesions like spiroiminodihydantoin (Sp) or guanidinohydantoin (Gh) [9].

  • Repair Dynamics: Repair efficiency profoundly shapes the biological impact of DNA lesions. 8-oxoG is rapidly and efficiently excised by OGG1, the major DNA glycosylase initiating BER for this lesion. OGG1 recognizes 8-oxoG specifically when paired with cytosine, cleaving the N-glycosidic bond to generate an abasic site (AP site) [1] [9] [10]. This efficient repair minimizes the persistence and thus the mutagenic load from 8-oxoG. As discussed, 3hG is a poor substrate for OGG1. Its repair may involve other, less efficient BER glycosylases with broader substrate ranges (e.g., NEIL1 or NEIL2, though their activity towards 3hG is uncertain), or potentially Nucleotide Excision Repair (NER), which handles bulky adducts but is less efficient for small base modifications. This inefficient repair implies that even though 3hG is formed less frequently than 8-oxoG, individual 3hG lesions may persist longer in the genome, increasing their chance of causing mutations during replication or disrupting transcription. Furthermore, AP sites generated during BER are themselves reactive and cytotoxic intermediates, meaning the repair process itself carries risks [1] [7] [9].

  • Biological Roles Beyond Damage? Recent research has unveiled potential epigenetic or regulatory roles for some oxidative base modifications. 8-OxoG in gene promoters, particularly within G-rich sequences capable of forming G-quadruplexes, has been implicated in modulating transcription. Its formation and subsequent processing by OGG1/BER components can alter chromatin structure and recruit transcription factors, sometimes leading to gene activation (e.g., in VEGF, TNFα, SIRT1 promoters) [3] [6]. Whether 3hG possesses any analogous regulatory function is entirely unexplored. Its structural disruption is more severe, and its lack of recognition by OGG1 suggests it might not trigger the same BER-dependent signaling pathways. Persistent 3hG is more likely to be purely detrimental, causing loss of genetic information rather than acting as a redox-sensitive signaling mark.

Table 3: Functional Comparison of 3-Hydroxyguanine and 8-Oxo-7,8-dihydroguanine

Characteristic3-Hydroxyguanine (3hG)8-Oxo-7,8-dihydroguanine (8-oxoG)Biological Consequence Difference
Primary Formation SiteC3 positionC8 positionDifferent chemical pathways; 8-oxoG formation favored
Relative Abundance in DNALow (difficult to detect reliably)High (established biomarker) [8] [9]8-oxoG is a major indicator of oxidative stress; 3hG significance harder to assess
Effect on Base PairingSevere disruption of Watson-Crick face; likely blocks replication/transcriptionAltered pairing: anti pairs with C; syn pairs with A (mutagenic)8-oxoG causes defined mutations (G→T); 3hG may cause diverse errors or blocks
Major Repair GlycosylaseNot OGG1 (poor substrate); unknown/ inefficient repairOGG1 (highly specific and efficient) [1] [9]3hG likely persists longer, increasing chance of deleterious effects
Mutagenic MechanismPredicted: Miscoding (G→C, G→T?) or replication blockDefined: G→T transversions via mispairing with ADifferent mutational signatures
Susceptibility to Further OxidationLowHigh (forms Sp, Gh - highly mutagenic) [9]8-oxoG can amplify damage; 3hG less likely
Potential Regulatory RoleNone proposed; likely purely detrimentalYes (in promoters/G-quadruplexes; influences transcription via BER) [3] [6]8-oxoG may have dual role (damage/signal); 3hG only damage
Association with Disease MechanismsInferred (genomic instability) but not well studiedStrongly linked to aging, cancer, neurodegeneration [7] [9] [10]8-oxoG has established pathogenic links; 3hG role undefined

Properties

CAS Number

30345-22-3

Product Name

3-Hydroxyguanine

IUPAC Name

2-amino-3-hydroxy-7H-purin-6-one

Molecular Formula

C5H5N5O2

Molecular Weight

167.13 g/mol

InChI

InChI=1S/C5H5N5O2/c6-5-9-4(11)2-3(10(5)12)8-1-7-2/h1,12H,(H,7,8)(H2,6,9,11)

InChI Key

GUFNQGMGUWTPCE-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=O)N=C(N2O)N

Canonical SMILES

C1=NC2=C(N1)C(=O)N=C(N2O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.